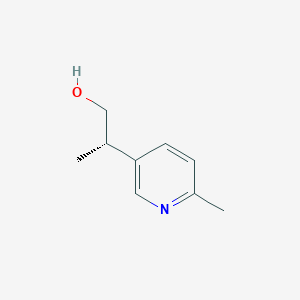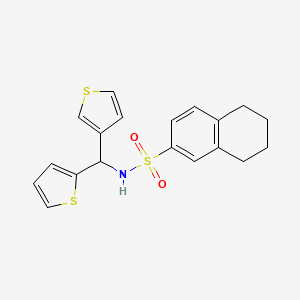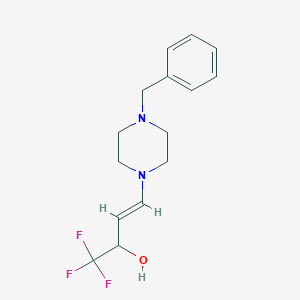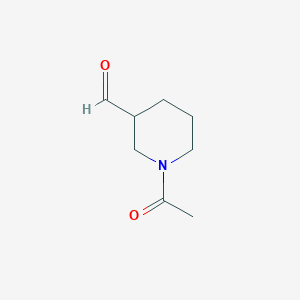
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, also known as MPDL3280A, is a small molecule that has gained attention in the scientific community due to its potential use as an immunotherapy drug. This compound is currently being studied for its ability to inhibit the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells.
作用机制
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol works by binding to PD-L1, a protein that is expressed on the surface of cancer cells. PD-L1 binds to PD-1, a receptor on the surface of T cells, which suppresses the immune system's response to cancer cells. By binding to PD-L1, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol prevents the interaction between PD-L1 and PD-1, allowing the immune system to recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the PD-L1/PD-1 pathway, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has been shown to increase the production of cytokines and chemokines, which are involved in the immune response to cancer cells. It has also been shown to increase the infiltration of immune cells into tumors, which can improve the efficacy of immunotherapy.
实验室实验的优点和局限性
One advantage of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in lab experiments is its specificity for the PD-L1/PD-1 pathway. This allows researchers to study the effects of blocking this pathway in a controlled manner. However, one limitation of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is its cost, which can be prohibitive for some research groups. Additionally, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol. One area of interest is the development of combination therapies that include (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol and other immunotherapy drugs. Another area of interest is the identification of biomarkers that can predict response to (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, which can help to personalize treatment for patients. Additionally, there is ongoing research into the use of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in the treatment of other types of cancer, including breast cancer and ovarian cancer.
合成方法
The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves several steps, including the preparation of the starting materials and the coupling of the pyridine ring to the propanol group. The synthesis of the starting materials involves the reaction of 6-methylpyridin-3-amine with acetic anhydride to form 6-acetamido-3-methylpyridine. The propanol group is then coupled to the pyridine ring via a Suzuki-Miyaura cross-coupling reaction between 6-acetamido-3-methylpyridine and (2S)-2-bromo-1-phenylpropan-1-one. The resulting product is then deprotected to yield (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol.
科学研究应用
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is currently being studied as a potential immunotherapy drug for the treatment of cancer. It works by inhibiting the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells. By blocking this pathway, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol allows the immune system to recognize and attack cancer cells more effectively. Clinical trials have shown promising results, with (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol demonstrating efficacy in the treatment of several types of cancer, including non-small cell lung cancer, melanoma, and bladder cancer.
属性
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABQILEAHSJBT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2680122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2680124.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2680128.png)



![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)